REACTION_CXSMILES
|
O=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[C:8]#[N:9].[CH2:10]([NH:12][NH2:13])C>C(O)C>[CH3:10][N:12]1[C:8]([NH2:9])=[C:3]2[C:2]([CH2:7][CH2:6][CH2:5][CH2:4]2)=[N:13]1
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
O=C1C(CCCC1)C#N
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(C)NN
|
Name
|
|
Quantity
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150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
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Details
|
was concentrated on rotavapor to dryness
|
Type
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CUSTOM
|
Details
|
The crude product was recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C2CCCCC2=C1N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |